molecular formula C14H20N4O7S2 B032331 Netobimin CAS No. 88255-01-0

Netobimin

Cat. No. B032331
CAS RN: 88255-01-0
M. Wt: 420.5 g/mol
InChI Key: WCBVUETZRWGIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netobimin is a carbamate compound used as an anthelmintic drug in veterinary medicine . It is available as liquid suspensions intended for oral administration in sheep and cattle . An oral dose of 7.5 mg/kg bw is recommended for the treatment of gastrointestinal infestations of roundworms and tapeworms .


Synthesis Analysis

Netobimin is a pro-benzimidazole anthelmintic, which means it is transformed into albendazole once in the host’s gut . This transformation involves the splitting off of a side-chain and the formation of a benzimidazole group .


Molecular Structure Analysis

The molecular formula of Netobimin is C14H20N4O7S2 . Its exact mass is 420.0773 and its molecular weight is 420.45 .

Scientific Research Applications

  • Sheep Parasite Treatment : Netobimin was highly effective in reducing fluke burdens in sheep at a dose rate of 20 mg/kg bodyweight, with no side effects observed. It was also shown to be highly effective against gastrointestinal nematodes in sheep with an overall efficacy of 98.77% at 20 mg kg-1 dose levels and effective against mature Fasciola hepatica infections in sheep with efficacy of 62% and 90.7% (Sanz et al., 1987; Richards et al., 1987).

  • Cattle Parasite Treatment : It was effective in removing Oesophagostomum radiatum, Cooperia spp., and Nematodirus helvetianus in yearling beef heifers (Richards et al., 1987).

  • Goat Parasite Treatment : Netobimin was effective in treating goats infected with Muellerius capillaris and digestive tract strongyles, although some reports indicate diminished efficacy in certain nematode species (Cabaret, 1991; Requejo-Fernández et al., 1997).

  • Metabolite Production in Ewes : Administration of netobimin to ewes resulted in the production of albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2) metabolites in plasma and faecal samples (Gokbulut et al., 2006).

  • Developmental Toxicity Studies : Netobimin administration in pregnant rats showed a correlation between developmental toxicity rate and metabolite concentration, and in sheep embryos, it led to skeletal, renal, and vascular malformations affecting 60% of the lambs (Cristófol et al., 1997; Navarro et al., 1998).

  • Treatment Efficacy in Various Animal Models : Netobimin has been shown to be highly effective in removing adult nematodes in sheep, and was 100% effective against gastrointestinal and bronchopulmonary nematode infections in female mouflons (Richards et al., 1987; Meana et al., 1996).

  • Anthelmintic in Horses : Pharmacokinetic and efficacy parameters of netobimin are favorable for its use as an anthelmintic in horses (Gokbulut et al., 2009).

Safety And Hazards

Netobimin is harmful if inhaled and is suspected of damaging fertility and the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling Netobimin .

properties

IUPAC Name

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBVUETZRWGIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236925
Record name Netobimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Netobimin

CAS RN

88255-01-0
Record name Netobimin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88255-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netobimin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netobimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Netobimin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NETOBIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Netobimin
Reactant of Route 2
Netobimin
Reactant of Route 3
Reactant of Route 3
Netobimin
Reactant of Route 4
Reactant of Route 4
Netobimin
Reactant of Route 5
Reactant of Route 5
Netobimin
Reactant of Route 6
Reactant of Route 6
Netobimin

Citations

For This Compound
1,460
Citations
P Delatour, MC Cure, E Benoit… - Journal of Veterinary …, 1986 - Wiley Online Library
… Netobimin-Na (NTB) is a yellow powder, soluble in water, acetone, methanol, dimethylformamide and dimethylsulfoxide but insoluble in ether; mp 160C. The UV spectrum in methanol …
Number of citations: 54 onlinelibrary.wiley.com
JL Garcia-Llamazares, AIAFP Redondo-Cardeña… - Parasitology …, 1997 - Springer
… The effect of netobimin and netobimin plus fenbendazole … of netobimin or a mixture of netobimin and 1.7 mg/kg of fenbendazole. The results showed that after a single dose of netobimin …
Number of citations: 17 link.springer.com
CE Lanusse, LH Gascon… - Journal of Veterinary …, 1993 - Wiley Online Library
The gastrointestinal (GI) distribution and plasma disposition kinetics of alberidazole (ABZ) metabolites after oral administration of netobirnin (NTB) to cattle were studied. Eight Holstein …
Number of citations: 69 onlinelibrary.wiley.com
LS Vieira, MEA Berne, ACR Cavalcante… - Veterinary …, 1992 - Elsevier
… , and 15 days later were treated again, this time with netobimin given orally at 20.0 mg kg- 1. … after the netobimin treatment. After being treated with ivermectin and netobimin without a …
Number of citations: 52 www.sciencedirect.com
QA McKellar, F Jackson, RL Coop, E Jackson… - Veterinary …, 1991 - Elsevier
… The pharmacokinetics of levamisole, ivermectin and netobimin … Orally administered netobimin reduced egg output by more than … Netobimin was not effective against N. battus when …
Number of citations: 51 www.sciencedirect.com
M Navarro, C Cristofol, A Carretero, M Arboix… - Veterinary …, 1998 - Wiley Online Library
Benzimidazole compounds have teratogenic effects in domestic and experimental animals. In this study, 14 Manchega ewes were treated orally, under controlled conditions, with 20 mg …
C Cristòfol, M Navarro, C Franquelo… - Toxicology and applied …, 1997 - Elsevier
Netobimin (NTB), a benzimidazole prodrug with a good anthelmintic spectrum, was administered orally to female rats at a dose of 59.5 mg NTB/kg, to study its pharmacokinetic behavior …
Number of citations: 44 www.sciencedirect.com
CE Lanusse, RK Prichard - Journal of Veterinary Pharmacology …, 1990 - Wiley Online Library
… The pharmacokinetics and the profile of urine excretion of netobimin (NTB) and its metabolites were investigated after its intraruminal (ir) and subcutaneous (sc) administration to sheep …
Number of citations: 65 onlinelibrary.wiley.com
M Navarro, L Canut, A Carretero, C Cristofol… - Reproductive …, 1999 - Elsevier
Netobimin (NTB) is a prodrug of albendazole (ABZ) and is used as a broad-spectrum anthelmintic both in human and veterinary medicine. Pregnant Sprague-Dawley rats were treated …
Number of citations: 33 www.sciencedirect.com
QA McKellar, F Jackson, RL Coop, JD Baggot - British Veterinary Journal, 1993 - Elsevier
… in mg/kg, fewer molecules of netobimin were administered. Lower albendazole … netobimin compared to albendazole (Benchaoui et al., in press). In the present study, when netobimin …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.